molecular formula C8H9N3 B1467755 6-Methylimidazo[1,2-a]pyridin-2-amine CAS No. 39588-33-5

6-Methylimidazo[1,2-a]pyridin-2-amine

Cat. No. B1467755
CAS RN: 39588-33-5
M. Wt: 147.18 g/mol
InChI Key: GKDWHNMQINVMGP-UHFFFAOYSA-N
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Description

“6-Methylimidazo[1,2-a]pyridin-2-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A novel and practical strategy for the construction of imidazo[1,2-a]pyridin-2-amine frameworks has been developed. The present sequential approach involves addition of arylamines to nitriles and I2/KI-mediated oxidative C−N bond formation without purification of the intermediate amidines .


Molecular Structure Analysis

The molecular formula of “6-Methylimidazo[1,2-a]pyridin-2-amine” is C8H10ClN3 and its molecular weight is 183.64 g/mol . The InChI code is 1S/C9H11N3.2ClH/c1-7-2-3-9-11-8 (4-10)6-12 (9)5-7;;/h2-3,5-6H,4,10H2,1H3;2*1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Antimicrobial Activity

“6-Methylimidazo[1,2-a]pyridin-2-amine” derivatives have demonstrated antimicrobial properties . For instance, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents that could be used to treat bacterial infections.

Antiviral Applications

The imidazo[1,2-a]pyridine scaffold is known for its antiviral activity . Researchers have explored its efficacy against various viral infections, making it a valuable compound in the synthesis of antiviral drugs .

Anti-Tuberculosis Agents

Recent studies have highlighted the role of imidazo[1,2-a]pyridine analogues as promising antituberculosis agents . They have been found to exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains, which is crucial given the global challenge of TB .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are being investigated for their anticancer properties . The ability of these compounds to inhibit the growth of cancer cells opens up new avenues for cancer treatment research .

Anti-Inflammatory and Analgesic Effects

The compound’s derivatives have been associated with anti-inflammatory and analgesic effects , suggesting their use in developing treatments for conditions characterized by inflammation and pain .

Material Science Applications

Beyond medicinal chemistry, “6-Methylimidazo[1,2-a]pyridin-2-amine” has applications in material science due to its structural characteristics. It can be utilized in the development of light-sensitive dyes and optical media for data storage .

Mechanism of Action

While the specific mechanism of action for “6-Methylimidazo[1,2-a]pyridin-2-amine” is not explicitly mentioned in the retrieved sources, compounds in the imidazo[1,2-a]pyridines class have been found to have potential pharmaceutical applications . For instance, some derivatives have been found to act as potent anticancer agents by dual targeting Aurora kinase and ROR1 .

Safety and Hazards

The safety data sheet for a related compound, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, indicates that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .

Future Directions

The future directions for “6-Methylimidazo[1,2-a]pyridin-2-amine” and related compounds are likely to involve further exploration of their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

6-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWHNMQINVMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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